REACTION_SMILES
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[Al+3:4].[C:16]([c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1)(=[O:23])[Cl:24].[CH3:26][N:27]([CH3:28])[CH:29]=[O:30].[Cl-:1].[Cl-:2].[Cl-:3].[ClH:25].[NH:5]1[C:6](=[O:15])[CH2:7][CH2:8][c:9]2[cH:10][cH:11][cH:12][cH:13][c:14]21>>[NH:5]1[C:6](=[O:15])[CH2:7][CH2:8][c:9]2[cH:10][c:11]([C:16]([c:17]3[cH:18][cH:19][cH:20][cH:21][cH:22]3)=[O:23])[cH:12][cH:13][c:14]21
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCc2ccccc2N1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCc2cc(C(=O)c3ccccc3)ccc2N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |